molecular formula C24H25N3O3 B12418048 6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One

6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One

Cat. No.: B12418048
M. Wt: 403.5 g/mol
InChI Key: PQQBCUZITMWICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ACC1/2-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

ACC1/2-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ACC1/2-IN-2 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of acetyl-CoA carboxylase enzymes.

    Biology: It is used to investigate the role of ACC1 and ACC2 in various biological processes, including fatty acid synthesis and metabolism.

    Medicine: It holds potential as a therapeutic agent in cancer research due to its antiproliferative activity.

    Industry: It can be used in the development of new drugs targeting metabolic pathways

Mechanism of Action

ACC1/2-IN-2 exerts its effects by inhibiting the activity of acetyl-CoA carboxylase 1 and 2. These enzymes catalyze the carboxylation of acetyl-CoA to produce malonyl-CoA, a key intermediate in fatty acid synthesis. By inhibiting these enzymes, ACC1/2-IN-2 reduces the production of malonyl-CoA, thereby affecting fatty acid synthesis and metabolism. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

ACC1/2-IN-2 is unique due to its dual inhibition of both ACC1 and ACC2. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their potency, selectivity, and therapeutic applications.

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

6,7-dimethyl-1'-(7-methyl-1H-indazole-5-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one

InChI

InChI=1S/C24H25N3O3/c1-14-9-19-20(28)12-24(30-21(19)10-15(14)2)4-6-27(7-5-24)23(29)17-8-16(3)22-18(11-17)13-25-26-22/h8-11,13H,4-7,12H2,1-3H3,(H,25,26)

InChI Key

PQQBCUZITMWICX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)C(=O)N3CCC4(CC3)CC(=O)C5=C(O4)C=C(C(=C5)C)C

Origin of Product

United States

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